(2S,2'S)-2,2'-Carbonylbis(Azanediyl)Dipentanedioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : DUPA is synthesized through the reaction of L-glutamic acid with carbonyl diimidazole, resulting in the formation of the urea linkage. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions .
Industrial Production Methods: : Industrial production of DUPA involves large-scale synthesis using automated reactors to ensure precise control over reaction parameters. The process includes purification steps such as crystallization and filtration to obtain high-purity DUPA suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: : DUPA undergoes various chemical reactions, including:
Oxidation: DUPA can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert DUPA into its reduced forms.
Substitution: DUPA can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids are employed in substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
DUPA has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of cellular processes and as a targeting moiety in drug delivery systems.
Industry: Applied in the production of pharmaceuticals and as a component in diagnostic assays.
Mechanism of Action
DUPA exerts its effects by selectively binding to PSMA on the surface of prostate cancer cells. This binding facilitates the targeted delivery of cytotoxic agents, leading to the destruction of cancer cells while minimizing damage to healthy tissues. The molecular targets involved include PSMA and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Glutamate Ureas: Compounds such as N,N’'-Carbonylbis [L-glutamic acid] derivatives.
PROTAC Ligands: Compounds like PROTAC BRD4 ligand-2 hydrochloride and PROTAC PTK6 ligand-1.
Uniqueness: : DUPA’s uniqueness lies in its high affinity for PSMA, making it an effective targeting moiety for prostate cancer therapy. Its ability to selectively deliver cytotoxic agents to cancer cells while sparing healthy tissues sets it apart from other similar compounds .
Properties
IUPAC Name |
(2S)-2-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O9/c14-7(15)3-1-5(9(18)19)12-11(22)13-6(10(20)21)2-4-8(16)17/h5-6H,1-4H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21)(H2,12,13,22)/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAPXKSPJAZNGO-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.